Glyoxalase I inhibitor
Overview
Description
Glyoxalase I inhibitors are compounds that inhibit the activity of the enzyme glyoxalase I. This enzyme plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glyoxalase I inhibitors often involves complex synthetic routes. For instance, flavonoids have been identified as potent glyoxalase I inhibitors. The synthesis of these compounds typically involves multiple steps, including the formation of key intermediates and the use of specific catalysts and reagents .
Industrial Production Methods: Industrial production methods for glyoxalase I inhibitors are still under development. The process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure of the inhibitors to enhance their efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of glyoxalase I inhibitors include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of the parent compound with enhanced inhibitory activity against glyoxalase I. These derivatives are then tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Glyoxalase I inhibitors have a wide range of scientific research applications:
Chemistry: In chemistry, these inhibitors are used to study the glyoxalase system and its role in cellular metabolism. They serve as valuable tools for investigating the biochemical pathways involved in the detoxification of methylglyoxal .
Biology: In biology, glyoxalase I inhibitors are employed to explore the physiological and pathological roles of glyoxalase I. They help in understanding how the inhibition of this enzyme affects cellular processes and contributes to disease development .
Medicine: In medicine, glyoxalase I inhibitors are being investigated as potential anticancer agents. Their ability to inhibit glyoxalase I, which is often overexpressed in cancer cells, makes them promising candidates for cancer therapy. Additionally, these inhibitors are being studied for their potential in treating other diseases associated with oxidative stress and glycation .
Industry: In the industrial sector, glyoxalase I inhibitors are used in the development of new therapeutic drugs. Their unique properties make them valuable for pharmaceutical research and development .
Mechanism of Action
The mechanism of action of glyoxalase I inhibitors involves the inhibition of the glyoxalase I enzyme. This enzyme catalyzes the conversion of methylglyoxal to S-D-lactoylglutathione, a less toxic compound. By inhibiting glyoxalase I, these inhibitors prevent the detoxification of methylglyoxal, leading to its accumulation and subsequent cytotoxic effects .
Molecular Targets and Pathways: The primary molecular target of glyoxalase I inhibitors is the glyoxalase I enzyme. The inhibition of this enzyme disrupts the glyoxalase system, leading to increased levels of methylglyoxal. This, in turn, induces oxidative stress and apoptosis in cancer cells, making glyoxalase I inhibitors effective anticancer agents .
Comparison with Similar Compounds
Nordihydroguaiaretic acid: A potent glyoxalase I inhibitor that causes the accumulation of methylglyoxal and inhibits cell growth.
Curcumin: A natural compound that inhibits glyoxalase I by coordinating with zinc ions.
Flavonoids: A class of compounds known for their glyoxalase I inhibitory activity.
Uniqueness: Glyoxalase I inhibitors are unique in their ability to specifically target the glyoxalase I enzyme. This specificity makes them highly effective in inhibiting the detoxification of methylglyoxal, leading to its accumulation and cytotoxic effects.
Biological Activity
Glyoxalase I (GLO1) inhibitors have garnered significant attention in biomedical research due to their role in modulating the glyoxalase system, which is crucial for detoxifying harmful metabolites such as methylglyoxal (MG). This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, including their mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Glyoxalase System
The glyoxalase system consists of two enzymes: Glyoxalase I (GLO1) and Glyoxalase II (GLO2), along with reduced glutathione (GSH). This system detoxifies MG, a byproduct of glycolysis that can lead to cellular damage and contribute to various diseases, including diabetes, cancer, and neurodegenerative disorders . GLO1 catalyzes the conversion of MG and GSH into S-D-lactoylglutathione, which is further processed by GLO2 to produce non-toxic D-lactate.
GLO1 inhibitors function primarily by increasing the levels of MG within cells. Elevated MG concentrations can induce cytotoxicity in rapidly proliferating cells, such as cancer cells. This selective toxicity is particularly pronounced in tumor environments characterized by hypoxia and increased glycolytic activity . The following table summarizes key mechanisms associated with GLO1 inhibition:
Case Studies and Research Findings
1. Antitumor Activity
A notable study evaluated the effects of the GLO1 inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGD) on glioblastoma multiforme. BBGD demonstrated significant antitumor activity in vitro and in vivo, particularly against the glioblastoma SNB-19 cell line. The study indicated that BBGD could enhance MG levels significantly, leading to increased cytotoxicity in tumor cells while sparing non-malignant cells .
2. Clinical Trials
A recent clinical trial investigated the combination of trans-resveratrol and hesperetin (tRES-HESP) as GLO1 inducers. This study reported a 22% increase in GLO1 activity among participants after treatment, suggesting potential benefits in managing insulin resistance and related metabolic disorders . Although this trial focused on GLO1 induction rather than inhibition, it highlights the therapeutic relevance of manipulating the glyoxalase system.
3. Multidrug Resistance Mechanisms
Research has shown that overexpression of GLO1 can contribute to multidrug resistance in cancer therapies. In breast cancer patients, high GLO1 levels correlated with decreased survival rates during chemotherapy, underscoring the importance of targeting this enzyme to enhance treatment efficacy .
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S.ClH/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14;/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27);1H/t15-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRZRCYYQCUIG-MOGJOVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrClN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735348 | |
Record name | Ethyl (2S)-2-amino-5-({(2R)-3-{[(4-bromophenyl)(hydroxy)carbamoyl]sulfanyl}-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221174-33-0 | |
Record name | Ethyl (2S)-2-amino-5-({(2R)-3-{[(4-bromophenyl)(hydroxy)carbamoyl]sulfanyl}-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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